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molecular formula C18H22N2O B1603159 [4-(4-Benzylpiperazin-1-yl)phenyl]methanol CAS No. 325796-34-7

[4-(4-Benzylpiperazin-1-yl)phenyl]methanol

Cat. No. B1603159
M. Wt: 282.4 g/mol
InChI Key: CCVYGUZLEYMHAW-UHFFFAOYSA-N
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Patent
US07186719B2

Procedure details

To a solution of [4-(4-Benzyl-piperazin-1-yl)phenyl]-methanol in EtOH (50 ml) under a blanket of argon was added a suspension of 10% palladium on charcoal (1.5 g) in EtOH (150 ml). Hydrogen was bubbled through the suspension for 1 h and then the reaction mixture was stirred under a blanket of hydrogen for 60 h at RT. The catalyst was filtered off and the solvent removed in vacuo to yield the title compound as a white solid (4.8 g, 100%). 1H-NMR δ (CDCl3) 7.30–7.21 (2H, m, ArH), 6.94–6.88 (2H, m, ArH), 4.59 (2H, s), 3.18–2.98 (8H, m). HPLC: 0.5 min (37%@214 nm), 0.7 min (55%@214 nm), multiple peaks due to salt formation from TFA buffer; LRMS +ve: 193 (M+1, 70).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([CH2:20][OH:21])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>CCO.[Pd]>[N:11]1([C:14]2[CH:15]=[CH:16][C:17]([CH2:20][OH:21])=[CH:18][CH:19]=2)[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=CC=C(C=C1)CO
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under a blanket of hydrogen for 60 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen was bubbled through the suspension for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
N1(CCNCC1)C1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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